molecular formula C11H14ClNO2 B13529194 2-(3-Phenylazetidin-3-yl)aceticacidhydrochloride

2-(3-Phenylazetidin-3-yl)aceticacidhydrochloride

Cat. No.: B13529194
M. Wt: 227.69 g/mol
InChI Key: GPEKLTZDARCWNF-UHFFFAOYSA-N
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Description

2-(3-phenylazetidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenylazetidin-3-yl)acetic acid hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the phenyl and acetic acid groups. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenylazetidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

2-(3-phenylazetidin-3-yl)acetic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-phenylazetidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by modulating enzyme activity or receptor binding. The exact molecular targets and pathways involved would depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-phenylazetidin-3-yl)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-(3-phenylazetidin-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-10(14)6-11(7-12-8-11)9-4-2-1-3-5-9;/h1-5,12H,6-8H2,(H,13,14);1H

InChI Key

GPEKLTZDARCWNF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC(=O)O)C2=CC=CC=C2.Cl

Origin of Product

United States

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